molecular formula C20H18OS2Sn B14417343 [(Methoxycarbonothioyl)sulfanyl](triphenyl)stannane CAS No. 82580-22-1

[(Methoxycarbonothioyl)sulfanyl](triphenyl)stannane

Cat. No.: B14417343
CAS No.: 82580-22-1
M. Wt: 457.2 g/mol
InChI Key: VEXCRASZSGCQSY-UHFFFAOYSA-M
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Description

(Methoxycarbonothioyl)sulfanylstannane is an organotin compound that features a unique combination of methoxycarbonothioyl and triphenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their versatile reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methoxycarbonothioyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with a suitable methoxycarbonothioyl-containing reagent. One common method is the reaction of triphenyltin chloride with methoxycarbonothioyl sulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under anhydrous conditions to prevent hydrolysis of the tin compound.

Industrial Production Methods

Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes as those used in the laboratory. The key to successful industrial production is the optimization of reaction conditions to maximize yield and purity while minimizing the formation of by-products. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Methoxycarbonothioyl)sulfanylstannane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methoxycarbonothioyl group to a methoxycarbonyl group.

    Substitution: The triphenyl groups can be substituted with other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce methoxycarbonyl derivatives.

Scientific Research Applications

(Methoxycarbonothioyl)sulfanylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of organotin compounds as therapeutic agents, although their toxicity remains a concern.

    Industry: The compound is used in the production of polymers, coatings, and other materials where its unique reactivity can be exploited.

Mechanism of Action

The mechanism of action of (Methoxycarbonothioyl)sulfanylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This coordination can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

(Methoxycarbonothioyl)sulfanylstannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin chloride

List of Similar Compounds

    Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.

    Triphenyltin chloride: Commonly used as a precursor in the synthesis of other organotin compounds.

    Dibutyltin oxide: Used in the production of polyurethanes and as a catalyst in various organic reactions.

Properties

CAS No.

82580-22-1

Molecular Formula

C20H18OS2Sn

Molecular Weight

457.2 g/mol

IUPAC Name

O-methyl triphenylstannylsulfanylmethanethioate

InChI

InChI=1S/3C6H5.C2H4OS2.Sn/c3*1-2-4-6-5-3-1;1-3-2(4)5;/h3*1-5H;1H3,(H,4,5);/q;;;;+1/p-1

InChI Key

VEXCRASZSGCQSY-UHFFFAOYSA-M

Canonical SMILES

COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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